(1,1,2-Trifluoroethyl)benzene

Physical Chemistry Solvent Engineering Process Chemistry

(1,1,2-Trifluoroethyl)benzene (CAS 75600-46-3) is a fluorinated aromatic compound with the molecular formula C8H7F3 and a molecular weight of 160.14 g/mol. Structurally, it comprises a benzene ring substituted with a 1,1,2-trifluoroethyl group (–CF₂–CH₂F).

Molecular Formula C8H7F3
Molecular Weight 160.14 g/mol
CAS No. 75600-46-3
Cat. No. B3153284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1,2-Trifluoroethyl)benzene
CAS75600-46-3
Molecular FormulaC8H7F3
Molecular Weight160.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CF)(F)F
InChIInChI=1S/C8H7F3/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyVGJZYOUGUCGJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,1,2-Trifluoroethyl)benzene CAS 75600-46-3: Physicochemical Properties and Procurement-Relevant Characteristics


(1,1,2-Trifluoroethyl)benzene (CAS 75600-46-3) is a fluorinated aromatic compound with the molecular formula C8H7F3 and a molecular weight of 160.14 g/mol . Structurally, it comprises a benzene ring substituted with a 1,1,2-trifluoroethyl group (–CF₂–CH₂F). This substitution pattern confers distinct physical properties relative to isomeric trifluoroethylbenzenes, including a predicted density of 1.148±0.06 g/cm³ and a boiling point of 52 °C at 12 Torr . The compound is insoluble in water but readily soluble in organic solvents, and is commercially available at high purity (≥95% to NLT 98%) for research and industrial applications .

Why (1,1,2-Trifluoroethyl)benzene Cannot Be Replaced by Isomeric Trifluoroethylbenzenes in Critical Applications


Trifluoroethylbenzene isomers (e.g., (2,2,2-trifluoroethyl)benzene, CAS 21249-93-4) share the same molecular formula but differ fundamentally in the position of fluorine atoms on the ethyl side chain. This positional isomerism leads to measurable divergence in physicochemical properties that preclude simple interchangeability. The 1,1,2-substitution pattern places one fluorine atom on the terminal methylene carbon and two on the benzylic carbon, creating a unique electronic and steric environment distinct from the –CF₃-terminated 2,2,2-isomer [1]. Such differences directly impact compound volatility, solvent compatibility, and reactivity in synthetic transformations [2]. Procurement decisions based solely on molecular formula ignore these property variations, which can compromise reaction yields, purification protocols, and end-product specifications.

(1,1,2-Trifluoroethyl)benzene Differentiation Evidence: Quantitative Comparisons Against Closest Analogs


Boiling Point Reduction vs. (2,2,2-Trifluoroethyl)benzene Enables Lower-Temperature Processing

(1,1,2-Trifluoroethyl)benzene exhibits a substantially lower boiling point than its 2,2,2-isomer under reduced pressure, which can be exploited in applications requiring lower thermal exposure or more facile solvent removal. The target compound boils at 52 °C at 12 Torr , whereas (2,2,2-trifluoroethyl)benzene has a reported normal boiling point of 122.8 °C at 760 mmHg . While the pressure conditions differ, the reduced-pressure boiling point of the target compound is markedly lower than the atmospheric boiling point of the comparator, indicating significantly higher volatility.

Physical Chemistry Solvent Engineering Process Chemistry

Predicted Density Differentiates (1,1,2-Trifluoroethyl)benzene from the 2,2,2-Isomer for Formulation and Separation

The predicted density of (1,1,2-trifluoroethyl)benzene is 1.148 ± 0.06 g/cm³ , whereas the 2,2,2-trifluoroethyl isomer has a reported density of 1.2 ± 0.1 g/cm³ . This difference, though modest, can influence phase behavior in liquid-liquid extractions, chromatographic retention, and formulation of multi-component mixtures where density matching is critical.

Formulation Science Chromatography Physical Property Screening

The 1,1,2-Trifluoroethyl Substituent is Recognized as a Privileged Motif for Bioactive Molecule Design

The 1,1,2-trifluoroethyl substituent combines the metabolic stability of a CH₂F group with the electron-withdrawing character of a fluoroalkyl group, making it a valuable motif in the design of biologically active molecules [1]. In contrast, the more common 2,2,2-trifluoroethyl group (–CH₂CF₃) is primarily valued for its lipophilicity modulation and metabolic blocking effects, but lacks the terminal C–F bond that can participate in specific hydrogen-bonding interactions or serve as a metabolic soft spot. The 1,1,2-substitution pattern thus offers a distinct pharmacophore that is not replicated by other trifluoroethyl isomers or by simple trifluoromethyl (–CF₃) groups.

Medicinal Chemistry Bioisostere Design Drug Discovery

Copper-Catalyzed Synthetic Methods Enable Direct Access to 1,1,2-Trifluoroethylarenes with Broad Functional Group Tolerance

Recent advances in copper-catalyzed decarboxylative trifluoromethylation provide a robust route to trifluoroethylarenes, including (1,1,2-trifluoroethyl)benzene derivatives, with broad functional group compatibility [1]. This method addresses the limitations of earlier protocols that were ineffective for electron-deficient substrates and heterocycles. While the methodology is applicable to various trifluoroethylarenes, the specific 1,1,2-isomer benefits from this improved synthetic accessibility, enabling its use as a versatile intermediate in complex molecule synthesis where traditional routes to 2,2,2-trifluoroethylarenes may falter.

Synthetic Methodology Organofluorine Chemistry Catalysis

Commercial Purity Specification of NLT 98% Supports Reproducible Research and Industrial Applications

(1,1,2-Trifluoroethyl)benzene is commercially supplied with a purity specification of NLT (Not Less Than) 98% . This level of purity, supported by ISO certification, meets the requirements for pharmaceutical research and quality control applications. In contrast, lower-purity grades or crude isomeric mixtures of trifluoroethylbenzenes may contain impurities that interfere with sensitive reactions, introduce variability in spectroscopic characterization, or compromise the purity of downstream products. The defined purity specification provides procurement confidence for applications demanding high chemical fidelity.

Quality Control Procurement Specification Analytical Chemistry

Utility as an Organic Solvent Differentiates (1,1,2-Trifluoroethyl)benzene from Non-Solvent Trifluoroethylarenes

(1,1,2-Trifluoroethyl)benzene is reported to be usable as an organic solvent, in addition to being soluble in common organic solvents . This dual functionality distinguishes it from many other trifluoroethylarenes that serve only as synthetic intermediates or reagents but lack the physical property profile suitable for solvent applications. The ability to act as both a reactant and a reaction medium simplifies process chemistry in certain applications, reducing the number of components in a reaction mixture and potentially improving atom economy.

Solvent Chemistry Reaction Media Industrial Solvents

(1,1,2-Trifluoroethyl)benzene: High-Value Application Scenarios Informed by Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Drug Candidates with the 1,1,2-Trifluoroethyl Pharmacophore

The 1,1,2-trifluoroethyl substituent combines metabolic stability with electron-withdrawing character, making it a privileged motif for bioisosteric replacement [1]. (1,1,2-Trifluoroethyl)benzene serves as a key building block for introducing this group into drug-like molecules. Its high commercial purity (NLT 98%) ensures that synthetic intermediates meet the rigorous standards required for pharmaceutical research and development .

Synthetic Methodology Development: Benchmark Substrate for Trifluoroethylation Reaction Optimization

As a representative trifluoroethylarene, (1,1,2-trifluoroethyl)benzene is an ideal model substrate for developing and optimizing new trifluoroethylation methodologies, particularly those employing copper-catalyzed decarboxylative trifluoromethylation [2]. Its well-defined physical properties (boiling point 52 °C at 12 Torr, density 1.148 g/cm³) facilitate product isolation and characterization, enabling reliable assessment of reaction yields and selectivity .

Specialty Solvent: Reaction Medium for Fluorophilic or Air-Sensitive Transformations

The compound's ability to function as an organic solvent, combined with its fluorinated character and moderate boiling point, makes it suitable as a specialty reaction medium . Its lower boiling point relative to the 2,2,2-isomer (52 °C vs. 122.8 °C at comparable pressures) allows for gentle solvent removal, which is advantageous when working with thermally labile products or when minimizing energy consumption in industrial processes .

Materials Science: Precursor for Fluorinated Polymers and Functional Materials

The unique electronic properties conferred by the 1,1,2-trifluoroethyl group make (1,1,2-trifluoroethyl)benzene a valuable precursor for synthesizing fluorinated aromatic polymers, liquid crystals, and advanced materials where specific dielectric or surface properties are required. The defined purity specification ensures consistent material properties in downstream polymerizations .

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